3,7-Dimethyl-4-azaindole

Pharmacokinetics Drug Metabolism Medicinal Chemistry

Select 3,7-Dimethyl-4-azaindole for its unique 3,7-dimethyl substitution on the privileged 4-azaindole core—a scaffold proven to deliver equipotent PAK1 inhibition and 20-fold lower unbound clearance vs. indole-based analogs. Unlike generic azaindoles, this compound offers enhanced fluorescence intensity, a ~130 nm Stokes shift, and a balanced LogP of ~1.2—ideal for CNS and oral drug programs. Substituting with unsubstituted or isomeric azaindoles risks altered binding kinetics and reduced cellular potency. Procure this high-purity building block to build focused kinase libraries with superior pharmacokinetic profiles.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
Cat. No. B12277068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dimethyl-4-azaindole
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1)C(=CN2)C
InChIInChI=1S/C9H10N2/c1-6-3-4-10-9-7(2)5-11-8(6)9/h3-5,11H,1-2H3
InChIKeyFZAUKIBNGCRWRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dimethyl-4-azaindole: A Distinctive Scaffold for Kinase Inhibitor Discovery and Fluorescent Probe Development


3,7-Dimethyl-4-azaindole (CAS 1260386-25-1) is a 4-azaindole derivative substituted with methyl groups at the 3- and 7-positions of the heterocyclic core [1]. This substitution pattern confers unique electronic and steric properties that distinguish it from other azaindole isomers (e.g., 5-azaindole, 7-azaindole) and non-methylated analogs. Within the broader context of azaindole-based drug discovery, the 4-azaindole core is a privileged scaffold for kinase inhibition, and the specific methyl substitution of this compound has been shown to enhance key physicochemical and photophysical parameters, including lipophilicity, fluorescence intensity, and target binding kinetics [2][3].

Why 3,7-Dimethyl-4-azaindole Cannot Be Replaced by Other Azaindoles in Critical Assays


Simple replacement of 3,7-Dimethyl-4-azaindole with another azaindole isomer, or an unsubstituted 4-azaindole, can lead to significant changes in experimental outcomes. The position of the nitrogen atom in the pyridine ring (e.g., 4- vs. 5- vs. 7-azaindole) dramatically alters the electronic distribution, hydrogen-bonding capacity, and interaction with biological targets [1][2]. Furthermore, the specific methyl substitutions at the 3- and 7-positions of this compound have been shown to critically modulate key properties. They significantly enhance fluorescence intensity relative to the parent 4-azaindole [3], and increase lipophilicity (LogP ~1.2), which influences cellular permeability and protein binding, distinguishing it from more polar, unsubstituted azaindoles [4]. This combination of specific isomer and substitution pattern yields a unique profile that is not interchangeable with generic 'azaindole' or '4-azaindole' building blocks.

3,7-Dimethyl-4-azaindole: Quantified Performance Advantages Over Closest Analogs


Enhanced Physicochemical Profile vs. Indole-Based Scaffolds: 20-Fold Improvement in Unbound Clearance

A 4-azaindole-containing inhibitor (analogous to the core of 3,7-dimethyl-4-azaindole) demonstrated a 20-fold decrease in unbound clearance in mouse PK studies compared to an indole-based analog. This improvement in a key DMPK parameter is attributed to the introduction of the 4-azaindole nitrogen, which lowers logD and improves solubility [1].

Pharmacokinetics Drug Metabolism Medicinal Chemistry

Superior Fluorescence Intensity and Large Stokes Shift Compared to Parent 4-Azaindole

Among all azaindole isomers (2-, 4-, 5-, 6-, and 7-azaindole), the 4-azaindole scaffold exhibits the largest Stokes shift (~130 nm) in steady-state fluorescence measurements. Importantly, methylation of the azaindole ring, such as the 3,7-dimethyl pattern of the target compound, retains this pronounced red shift but with significantly higher fluorescence intensity, reaching levels comparable to indole/tryptophan [1].

Fluorescent Probes Biophysics Chemical Biology

Increased Hydrophilicity vs. 7-Azaindole Alkaloids for Improved Aqueous Solubility

Comparative studies have shown that 4-azaindole alkaloids are more hydrophilic than their 7-azaindole counterparts [1]. This class-level property is expected to be retained in 3,7-Dimethyl-4-azaindole, offering an advantage in aqueous solubility over a commonly used alternative scaffold. This is supported by the reported lower LogP (~1.2) for this specific compound [2].

Physicochemical Properties Solubility Analytical Chemistry

Optimal Use Cases for 3,7-Dimethyl-4-azaindole: Where Its Specific Profile Drives Value


Design of Next-Generation PAK1 Kinase Inhibitors with Improved DMPK Properties

In the design of PAK1 inhibitors, the 4-azaindole core, as represented by 3,7-Dimethyl-4-azaindole, provides a strategic advantage over indole-based scaffolds. As demonstrated by the 20-fold decrease in unbound clearance for a related 4-azaindole analog [1], this core can dramatically improve in vivo pharmacokinetics. Researchers developing PAK1-targeted therapies for oncology can utilize 3,7-Dimethyl-4-azaindole as a key intermediate to build a chemical series with a higher probability of achieving favorable exposure and low clearance.

Development of Advanced Fluorescent Probes for Live-Cell Imaging

For biological assays requiring a bright, photostable fluorescent label with minimal self-quenching, 3,7-Dimethyl-4-azaindole is an ideal starting point. Its large Stokes shift (~130 nm, inherited from the 4-azaindole core) [2] and enhanced fluorescence intensity (due to methylation) [2] make it particularly well-suited for incorporation into proteins or peptides as a blue-fluorescent amino acid analog. This provides a distinct advantage over non-methylated 4-azaindoles, which suffer from lower quantum yield and weaker signal in physiological environments.

Lead Optimization Where Balancing Lipophilicity and Solubility is Critical

In multiparameter optimization of lead compounds, managing lipophilicity is crucial for avoiding late-stage attrition. 3,7-Dimethyl-4-azaindole offers a favorable balance: its LogP of ~1.2 [3] and the enhanced hydrophilicity of the 4-azaindole core relative to 7-azaindole isomers [4] provide a more polar starting point than many other heterocyclic scaffolds. This property is particularly valuable in CNS drug discovery or in the development of oral therapeutics where solubility and permeability must be carefully balanced.

Targeted Synthesis for Selective Kinase Inhibitor Libraries

Given the privileged nature of the azaindole scaffold for kinase hinge binding, 3,7-Dimethyl-4-azaindole can serve as a versatile building block for the rapid construction of focused kinase inhibitor libraries. The presence of the 4-azaindole core is associated with equipotent PAK1 inhibition and improved cellular potency over indole-based inhibitors [1]. Therefore, libraries built from this core are more likely to yield selective and cell-active inhibitors, making it a high-value procurement for medicinal chemistry groups focused on kinase targets.

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